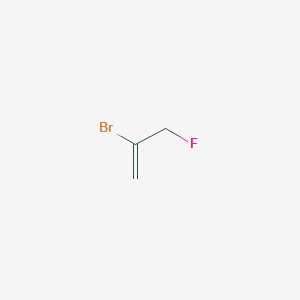

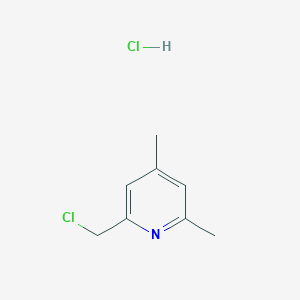

![molecular formula C27H20N2O2S B2868795 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide CAS No. 301307-80-2](/img/structure/B2868795.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including significant analgesic and anti-inflammatory activities . They have also shown potent cytotoxicity against various human cancer cell lines .

Applications De Recherche Scientifique

Antitumor Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide and its derivatives have been extensively researched for their potential antitumor activities. A study highlighted the synthesis of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that exhibited significant anticancer activity against a range of cancer cell lines, including some that demonstrated considerable activity against specific cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Activities

Another realm of research involves the antibacterial and antifungal potentials of this compound derivatives. One study synthesized and evaluated the antimicrobial activity of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides against various microbial strains, revealing promising antimicrobial activities with minimum inhibition concentrations ranging from 4–16 μg/mL (Rezki, 2016).

Antioxidant Activity

Research also extends to the antioxidant properties of benzothiazole derivatives. A study evaluated two benzothiazole-isothiourea derivatives for their antioxidant activities and found that one compound showed significant scavenging activity, suggesting potential in counteracting oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

The application of benzothiazole derivatives extends to the field of corrosion inhibition. Benzothiazole compounds have been synthesized and shown to effectively inhibit steel corrosion in acidic environments, highlighting their potential as corrosion inhibitors (Hu et al., 2016).

Fluorescence Switching

Benzothiazole derivatives have been studied for their unique photophysical properties, such as temperature-controlled fluorescence switching. This characteristic makes them valuable in the development of fluorescent materials and sensors (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity . The compound’s interaction with its targets could involve binding to the active site, leading to inhibition of the target’s function.

Biochemical Pathways

It is known that benzothiazole derivatives can affect various biochemical pathways related to the function and survival of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may lead to the death of Mycobacterium tuberculosis cells.

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S/c30-23-16-15-20(17-21(23)27-29-22-13-7-8-14-24(22)32-27)28-26(31)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBUKAXRUQIMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868713.png)

![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)

![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)

![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)

![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)

![N-(4-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2868726.png)

![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)